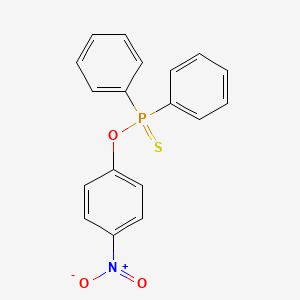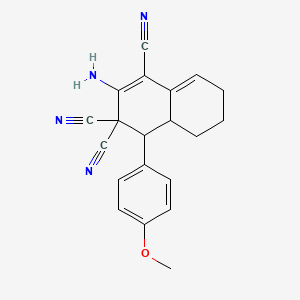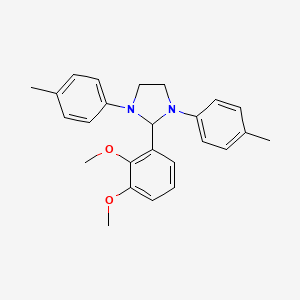
2-Amino-1-(4-methoxyphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of oxadiazoles , which are heterocyclic compounds with diverse biological activities. Oxadiazoles have been reported to exhibit anti-inflammatory, antibacterial, antiviral, and antifungal properties . Our focus here is on this specific derivative.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps:
Formation of 1,3,4-oxadiazole ring: Starting from phenylacetic acid derivatives, the reaction with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine.
Acylation: The amino group of the oxadiazoles is acylated using various acid chlorides (e.g., methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride) to obtain acylated compounds.
Cyclization: Acetamides react with ammonium thiocyanate to form thiazolidinones.
Coupling Reactions: Coupling of chloroacetamide with mercaptothiazoles leads to coupled heterocyclic derivatives.
Functionalization: Amino-oxadiazole reacts with N-Boc-glycine and N-Boc-phenylalanine to form additional derivatives.
Industrial Production:: While industrial-scale production methods are not explicitly mentioned in the literature, laboratory-scale synthesis provides a foundation for further optimization.
Análisis De Reacciones Químicas
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products formed during these reactions would be derivatives with modified substituents.
Aplicaciones Científicas De Investigación
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for designing new drugs.
Organic Synthesis: It serves as a building block for creating more complex molecules.
Antibacterial Activity: Some derivatives exhibit significant antibacterial activity against Salmonella typhi.
Antiviral Research: Investigation into its antiviral properties.
Fine Chemicals:
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, further exploration could involve comparing its structure, properties, and biological activities with related molecules.
Propiedades
Fórmula molecular |
C25H24N4O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24N4O4/c1-25(2)12-20-23(21(30)13-25)22(15-5-4-6-17(11-15)29(31)32)19(14-26)24(27)28(20)16-7-9-18(33-3)10-8-16/h4-11,22H,12-13,27H2,1-3H3 |
Clave InChI |
SFQLSKPOMPVASZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-iodophenol](/img/structure/B11532396.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-2-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532401.png)

![2-[(6-{[(E)-9-Anthrylmethylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11532414.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11532419.png)
![4-[(E)-({2-[(4-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11532425.png)

![5-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11532443.png)
![2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)](/img/structure/B11532451.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11532456.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol](/img/structure/B11532460.png)
![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-nitroaniline](/img/structure/B11532468.png)
![(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11532473.png)
